1-(2-Bromo-5-methoxyphenyl)ethanone chemical properties
1-(2-Bromo-5-methoxyphenyl)ethanone chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-(2-Bromo-5-methoxyphenyl)ethanone
Introduction
1-(2-Bromo-5-methoxyphenyl)ethanone, also known as 2-Bromo-5-methoxyacetophenone, is a substituted aromatic ketone that serves as a crucial building block in medicinal chemistry and organic synthesis. Its trifunctional nature—featuring a reactive bromine atom, a directing methoxy group, and a versatile ketone moiety—makes it a valuable precursor for the synthesis of a wide range of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, established synthesis methodologies, spectral characteristics, and potential synthetic applications, tailored for researchers and professionals in drug development and chemical sciences.
Physicochemical and Structural Properties
1-(2-Bromo-5-methoxyphenyl)ethanone is typically encountered as an off-white solid at room temperature.[1][2] Its structural and physical properties are fundamental to its handling, reactivity, and purification.
| Property | Value | Source(s) |
| CAS Number | 6342-63-8 | [1][2][3] |
| Molecular Formula | C₉H₉BrO₂ | [2][3] |
| Molecular Weight | 229.07 g/mol | [2][3] |
| Appearance | Off-white solid | [1][2] |
| Melting Point | 102 °C | [2] |
| Boiling Point | 102 °C at 0.4 Torr | [2] |
| Density | 1.421 g/cm³ | [2] |
| Flash Point | 128.5 °C | [2] |
| Refractive Index | 1.541 | [2] |
| Synonyms | 2-Bromo-5-methoxyacetophenone, 2'-Bromo-5'-methoxyacetophenone | [2] |
Synthesis Methodologies
The synthesis of 1-(2-bromo-5-methoxyphenyl)ethanone can be achieved through several reliable routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two common, field-proven methods are detailed below.
Method A: Organometallic Acylation of an Acid Chloride
This approach involves the reaction of a substituted benzoyl chloride with a mild organometallic reagent, such as dimethylzinc. This method is highly effective for creating the desired ketone without the risk of over-addition to form a tertiary alcohol, a common side reaction with more reactive organometallics like Grignard reagents.
-
In an oven-dried Schlenk flask under an argon atmosphere, dissolve 2-bromo-5-methoxy-benzoyl chloride (1.0 eq) in anhydrous toluene.[2]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 2M solution of dimethylzinc in toluene (0.55 eq) dropwise to the cooled solution.[2]
-
Causality: Dimethylzinc is pyrophoric and reacts exothermically. Slow, cooled addition is critical for controlling the reaction rate and ensuring safety. The stoichiometry is key to selective mono-acylation.
-
-
Remove the ice bath and allow the reaction mixture to warm gradually to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for Organometallic Acylation Synthesis.
Method B: Oxidation of a Secondary Alcohol
This method relies on the oxidation of the corresponding secondary alcohol, 1-(2-bromo-5-methoxyphenyl)ethan-1-ol. Pyridinium chlorochromate (PCC) is a sufficiently mild oxidizing agent that selectively converts the secondary alcohol to a ketone without affecting other functional groups on the aromatic ring.
-
To a solution of 1-(2-bromo-5-methoxyphenyl)ethan-1-ol (1.0 eq) in dichloromethane (DCM), add pyridinium chlorochromate (PCC) (2.0 eq).[1][2]
-
Causality: PCC is a mild oxidant suitable for this transformation. Using an excess ensures the complete conversion of the alcohol. DCM is an effective, non-reactive solvent for this reaction.
-
-
Stir the reaction mixture vigorously at room temperature for 16 hours or until TLC indicates completion.[1][2]
-
Upon completion, filter the mixture through a pad of silica gel or Celite to remove the chromium byproducts.
-
Wash the filter pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the residue via flash column chromatography (e.g., using a petroleum ether/ethyl acetate gradient) to afford the pure ketone as an off-white solid.[1][2]
Spectral Characterization and Structural Elucidation
Structural confirmation of 1-(2-bromo-5-methoxyphenyl)ethanone relies on a combination of standard spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum provides unambiguous confirmation of the structure. The signals correspond directly to the protons in their distinct chemical environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.45 | Doublet (d) | 1H | Ar-H (meta to -OCH₃) |
| 6.96 | Doublet (d) | 1H | Ar-H (ortho to -OCH₃) |
| 6.82 | Doublet of doublets (dd) | 1H | Ar-H (para to -OCH₃) |
| 3.80 | Singlet (s) | 3H | -OCH ₃ |
| 2.62 | Singlet (s) | 3H | -COCH ₃ |
| Data acquired in CDCl₃ at 300 MHz.[1][2] |
-
Sample Weighing: Accurately weigh 5-10 mg of the solid 1-(2-bromo-5-methoxyphenyl)ethanone into a clean, dry vial.[4]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃).[4]
-
Internal Standard: For quantitative analysis, add a small amount of an internal standard like tetramethylsilane (TMS).
-
Dissolution: Securely cap the vial and vortex until the sample is completely dissolved.[4]
-
Transfer: Using a Pasteur pipette, transfer the clear solution into a clean, dry 5 mm NMR tube. The sample is now ready for data acquisition.[4]
Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups. For this molecule, the following characteristic absorption bands are expected:
-
~1680 cm⁻¹: A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the ketone.
-
~3100-3000 cm⁻¹: A series of peaks for the aromatic C-H stretching.
-
~1600, ~1480 cm⁻¹: Peaks for the aromatic C=C bond stretching.
-
~1250, ~1040 cm⁻¹: Strong peaks corresponding to the asymmetric and symmetric C-O stretching of the aryl ether.
-
~600-500 cm⁻¹: A peak for the C-Br stretching.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition. A key diagnostic feature is the isotopic pattern of bromine. The mass spectrum will show two prominent molecular ion peaks of nearly equal intensity: one for the molecule containing the ⁷⁹Br isotope (M⁺) and another two mass units higher for the molecule with the ⁸¹Br isotope (M⁺+2).
Reactivity and Synthetic Applications
The utility of 1-(2-bromo-5-methoxyphenyl)ethanone as a synthetic intermediate stems from its multiple reactive sites, which can be addressed with high selectivity.
-
Carbonyl Group: The ketone can undergo nucleophilic addition with organometallic reagents (e.g., Grignard, organolithium) or be reduced to a secondary alcohol using agents like sodium borohydride.[1]
-
Aromatic Bromine: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, enabling the facile introduction of new carbon-carbon or carbon-heteroatom bonds.
-
Alpha-Protons: The methyl protons adjacent to the carbonyl group are acidic and can be deprotonated to form an enolate, which can then act as a nucleophile in reactions like aldol condensations or alkylations.
-
Aromatic Ring: The methoxy group is an ortho-, para-director, activating the ring towards electrophilic aromatic substitution, although the presence of the deactivating bromo and acetyl groups complicates this reactivity.
Caption: Key Reactivity Pathways of the Title Compound.
Safety and Handling
While a specific, detailed safety data sheet for CAS number 6342-63-8 is not universally available, structurally related bromoacetophenones are classified as hazardous. For instance, 2-Bromo-4'-methoxyacetophenone is known to be corrosive, causing severe skin burns and eye damage, and may cause respiratory irritation.[5][6][7][8]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
References
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1-(5-Bromo-2-methoxyphenyl)ethanone | C9H9BrO2 | CID 2757029. PubChem. [Link]
- US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
-
1-(2-Bromo-6-methoxyphenyl)ethanone | C9H9BrO2 | CID 10868073. PubChem. [Link]
-
1-(2-Bromo-5-methoxyphenyl)ethanone | C9H9BrO2 | CID 240433. PubChem. [Link]
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